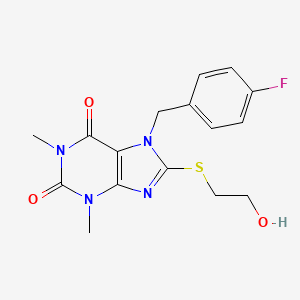![molecular formula C10H15N3O4 B3010018 1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid CAS No. 1287670-05-6](/img/structure/B3010018.png)
1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid, also known as MPA-3, is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique chemical structure and potential applications in a variety of fields, including biochemistry, pharmacology, and neuroscience.
科学的研究の応用
Peptide Synthesis and Amino Acid Ionic Liquids (AAILs)
The tert-butoxy-carbonyl (Boc)-protected amino acids derived from this compound serve as valuable building blocks in peptide synthesis. Researchers have developed room-temperature ionic liquids (RTILs) known as amino acid ionic liquids (AAILs) by neutralizing imidazolium hydroxide with natural amino acids. These Boc-AAILs, which include Boc-Gly, Boc-Ala, Boc-Val, and others, find applications in dipeptide synthesis using commonly used coupling reagents. Notably, the coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide enhances amide formation in Boc-AAILs without requiring additional bases, resulting in efficient dipeptide formation .
Biological Activities and Drug Development
The pyrazole scaffold, to which this compound belongs, exhibits diverse biological properties. Some noteworthy activities associated with pyrazole derivatives include:
- Antibacterial and Antimycobacterial Activity : Pyrazoles have demonstrated efficacy against various microorganisms, making them promising candidates for drug development .
- Anti-Inflammatory and Antioxidant Properties : Researchers have explored pyrazole derivatives for their anti-inflammatory and antioxidant effects .
- Antitumor and Anticancer Potential : Certain pyrazole-based compounds show promise in cancer therapy .
- Antidiabetic and Antipyretic Effects : Pyrazoles have been investigated for their potential in managing diabetes and fever .
- Antiviral and Antifungal Activity : Some pyrazole derivatives exhibit antiviral and antifungal properties .
Chiral Separation and Drug Intermediates
Researchers have developed an effective approach for separating chiral intermediates, including (2S,4S)-1-(tert-butoxy-carbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid. This compound serves as an important intermediate in the synthesis of the anti-HCV drug Velpatasvir. The separation method eliminates the need for salinization and dissociation processes, reducing reliance on organic solvents .
Heterocyclic Synthesis and Novel Derivatives
Imidazole-containing compounds play a crucial role in drug development. The derivatives of 1,3-diazole (imidazole) exhibit a wide range of biological activities, including antibacterial, antiviral, antifungal, and antihelmintic effects. Commercially available drugs containing the 1,3-diazole ring include clemizole, etonitazene, omeprazole, and ornidazole, among others .
Histidine and Purine Biosynthesis
Imidazole is a fundamental component of natural products such as histidine and purine. Understanding its role in these biosynthetic pathways contributes to our knowledge of essential cellular processes .
Development of New Therapeutics
Given the broad chemical and biological properties of imidazole, researchers continue to explore its potential as a synthon for developing novel drugs. Imidazole-containing compounds offer exciting avenues for addressing public health challenges, including antimicrobial resistance (AMR) .
特性
IUPAC Name |
1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-10(2,3)17-9(16)11-6-5-13(4)12-7(6)8(14)15/h5H,1-4H3,(H,11,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBCOPQTZOPWON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(N=C1C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
1287670-05-6 |
Source


|
| Record name | 4-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5-Chloro-2-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B3009941.png)
![6-bromo-3-[4-oxo-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1H-quinazoline-2,4-dione](/img/structure/B3009942.png)
![5-(4-ethylphenyl)-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B3009944.png)
![N-(3,4-dimethoxyphenethyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3009945.png)
![2-fluoro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3009947.png)

![3-((4-phenethyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3009950.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B3009951.png)


![1-(4-fluorobenzyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3009956.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B3009957.png)